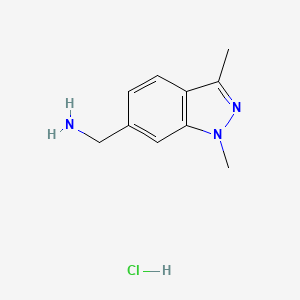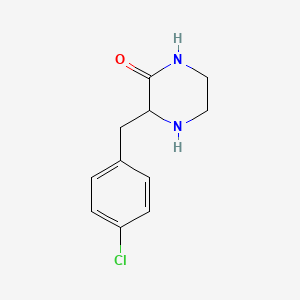
Methyl 5-Methoxy-2-(4-methylphenylsulfonamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-Methoxy-2-(4-methylphenylsulfonamido)benzoate is a chemical compound with a complex structure that includes a benzoate ester, a methoxy group, and a sulfonamide group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Methoxy-2-(4-methylphenylsulfonamido)benzoate typically involves multiple steps, including etherification, sulfonylation, amination, and esterification. The starting materials often include salicylic acid and methyl salicylate. The process involves:
Etherification: The phenol hydroxyl group is etherified.
Sulfonylation: Introduction of the sulfonyl chloride group.
Amination: Conversion to the sulfonamide.
Esterification: Formation of the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-Methoxy-2-(4-methylphenylsulfonamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Applications De Recherche Scientifique
Methyl 5-Methoxy-2-(4-methylphenylsulfonamido)benzoate has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various pharmaceutical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as an intermediate in the development of drugs for treating psychiatric disorders and neurodegenerative diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-Methoxy-2-(4-methylphenylsulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, modulating their activity
Propriétés
Formule moléculaire |
C16H17NO5S |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
methyl 5-methoxy-2-[(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C16H17NO5S/c1-11-4-7-13(8-5-11)23(19,20)17-15-9-6-12(21-2)10-14(15)16(18)22-3/h4-10,17H,1-3H3 |
Clé InChI |
XUYYQEONOHIXEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13682386.png)

![8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13682405.png)
![6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B13682406.png)
![Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13682412.png)


![3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13682443.png)


![tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)

![2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)

